N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide typically involves the iodination of a phenyl ring followed by the formation of the piperidine ring and the introduction of the carboxamide group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine atom onto the phenyl ring. The piperidine ring can be formed through cyclization reactions, and the carboxamide group is introduced via amidation reactions using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The iodine atom on the phenyl ring can participate in halogen bonding interactions, which can influence the compound’s binding affinity to biological targets. The piperidine ring and carboxamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(2-iodophenyl)-benzamide: Similar structure but lacks the piperidine ring.
N-(2-iodophenyl)-N-methylcinnamamide: Contains a cinnamamide group instead of the piperidine ring.
N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides: Contains a butadiynamide group.
Uniqueness: N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The combination of the iodine atom, piperidine ring, and carboxamide group makes this compound a versatile and valuable molecule for various applications.
Properties
Molecular Formula |
C13H17IN2O |
---|---|
Molecular Weight |
344.19 g/mol |
IUPAC Name |
N-(2-iodophenyl)-3-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17IN2O/c1-10-5-4-8-16(9-10)13(17)15-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17) |
InChI Key |
FTSGKCRLOZRTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.